molecular formula C10H15N3O2S B12921488 2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine CAS No. 89587-77-9

2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine

Cat. No.: B12921488
CAS No.: 89587-77-9
M. Wt: 241.31 g/mol
InChI Key: QDORLISSWCUATJ-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic naming of 2,6-dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine follows IUPAC guidelines for heterocyclic compounds. The pyrimidine ring serves as the parent structure, with nitrogen atoms at positions 1 and 3. Substituents are numbered based on their positions relative to these heteroatoms:

  • Methoxy groups (-OCH₃) at positions 2 and 6
  • Methylsulfanyl group (-SCH₃) at position 5
  • N-prop-2-en-1-ylamine (-NHCH₂CH=CH₂) at position 4

The priority order for substituents follows the descending sequence: amine > sulfanyl > methoxy, with alphabetical ordering breaking ties between identical groups. The full IUPAC name reflects this hierarchy while maintaining positional clarity.

Table 1: Structural and Molecular Data

Property Value
Molecular Formula C₁₀H₁₆N₃O₂S
Molecular Weight 242.32 g/mol
IUPAC Name 2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine
Key Functional Groups Methoxy, methylsulfanyl, allylamine
Parent Structure Pyrimidine (C₄H₄N₂)

The molecular geometry features a planar pyrimidine core with substituents adopting orientations that minimize steric hindrance. Computational modeling predicts dihedral angles of 15°–25° between the sulfanyl group and the pyrimidine plane, allowing for potential π-orbital interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of complex pyrimidine derivatives accelerated in the late 20th century with advances in cross-coupling reactions and protective group strategies. Early work focused on oxygen- and nitrogen-containing substituents, as seen in antimetabolites like 5-fluorouracil. The introduction of sulfur-based groups emerged as a key innovation, with methylsulfanyl moieties proving particularly valuable for their electron-withdrawing effects and metabolic stability.

A pivotal development occurred in 2006 when Choi et al. demonstrated the regioselective introduction of ethoxyvinyl groups to pyrimidine systems using palladium-catalyzed cross-coupling. While not directly addressing methylsulfanyl substitutions, this work established protocols for functionalizing position 5 of the pyrimidine ring—a critical step toward synthesizing compounds like 2,6-dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine .

Recent innovations include acid/base-mediated condensations for constructing pyrimidine thioethers, as detailed in a 2024 RSC Advances publication. These methods enable the efficient incorporation of methylsulfanyl groups without requiring harsh reaction conditions, addressing historical challenges in sulfur functionalization.

The allylamine substituent represents another milestone, drawing from methodologies developed for antiviral agents. The propenyl group’s dual reactivity—capable of both nucleophilic addition and polymerization—makes it particularly valuable for creating molecular hybrids.

Position within Pyrimidine Derivative Taxonomy

Pyrimidine derivatives are classified based on substitution patterns and electronic characteristics. 2,6-dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine occupies a unique niche within this taxonomy:

  • Oxygenated Pyrimidines : The 2,6-dimethoxy configuration places it within a subclass known for enhanced solubility and hydrogen-bonding capacity compared to non-oxygenated analogs.
  • Sulfur-containing Derivatives : Methylsulfanyl groups at position 5 modify electron distribution, creating a polarized system conducive to charge-transfer interactions.
  • N-Substituted Amines : The allylamine moiety distinguishes it from simpler aminopyrimidines, enabling conjugation chemistry and structural diversification.

Table 2: Comparative Analysis of Pyrimidine Derivatives

Compound Substituents Key Features
4,6-Dimethoxy-2-methylthiopyrimidine 2-SCH₃, 4,6-OCH₃ Electron-deficient core
N,4-dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine 2-NHCH₂CH=CH₂, 4-CH₃ Allylamine functionalization
5-(2,5-dimethoxyphenyl)diazenyl derivative Azo group at position 5 Chromophoric properties
Target Compound 2,6-OCH₃, 5-SCH₃, 4-NHCH₂CH=CH₂ Multifunctional hybrid scaffold

This comparative analysis highlights the compound’s combination of electron-donating (methoxy) and electron-withdrawing (methylsulfanyl) groups, creating a push-pull system that may influence its reactivity in Diels-Alder or nucleophilic aromatic substitution reactions. The allylamine side chain further differentiates it from conventional pyrimidines, offering a handle for polymer grafting or bioorthogonal chemistry.

Properties

CAS No.

89587-77-9

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

2,6-dimethoxy-5-methylsulfanyl-N-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5H,1,6H2,2-4H3,(H,11,12,13)

InChI Key

QDORLISSWCUATJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)NCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 6 through methylation reactions using reagents such as methyl iodide in the presence of a base like cesium carbonate.

    Allylation: The allyl group is introduced at the nitrogen atom through an allylation reaction using allyl bromide.

    Thiomethylation: The methylthio group is introduced at position 5 through a thiomethylation reaction using methylthiolating agents.

Industrial Production Methods

Industrial production of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) Key Functional Groups
Target Compound 2,6-Dimethoxy, 5-methylsulfanyl, N-propenyl Methoxy, methylsulfanyl, allylamine
N-(4-methoxyphenyl)-N,2-dimethyl-pyrrolo-pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine, 4-methoxyphenyl Methoxy, pyrrolo-fused ring
2-amino-4,6-dimethoxypyrimidine 2,4,6-Dimethoxy, 4-amino Methoxy, amino
2,6-bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine 2,6-(2-Cl-benzyl)sulfanyl, 4-amine Chlorophenyl, sulfanyl

Key Observations:

  • Methoxy Groups (Target Compound vs. 2-amino-4,6-dimethoxypyrimidine): The 2,6-dimethoxy configuration in the target compound likely enhances solubility compared to non-polar substituents, though the methylsulfanyl at position 5 introduces moderate lipophilicity .
  • Methylsulfanyl vs. Benzylsulfanyl (): The methylsulfanyl group in the target compound is less sterically hindered and less toxic than the 2-chlorobenzylsulfanyl groups in the bis-chlorophenyl analog, which may pose higher environmental and health risks .
  • N-Propenylamine vs. Thiazol-Imine (): The propenyl group in the target compound resembles the allyl moiety in thiazol-imine derivatives, which demonstrated antihypertensive effects via angiotensin II receptor antagonism.

Biological Activity

2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine, also known as N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine, is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

The compound has the following chemical properties:

PropertyValue
CAS Number 89587-77-9
Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
IUPAC Name 2,6-dimethoxy-5-methylsulfanyl-N-prop-2-enylpyrimidin-4-amine
InChI Key QDORLISSWCUATJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors, which could lead to various biological effects. However, detailed studies are required to elucidate the exact molecular targets involved.

Biological Activity

Research indicates that compounds within the pyrimidine family often exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives of pyrimidines have shown potential in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to affect various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .
  • Antimicrobial Properties : Pyrimidine derivatives have been explored for their antimicrobial activities against bacteria and fungi. The presence of functional groups such as methoxy and methylsulfanyl may enhance these properties .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, certain pyrimidines have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Case Studies

Several studies have highlighted the biological activities associated with similar pyrimidine compounds:

  • Anticancer Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on breast cancer cell lines. Results indicated that compounds with a methylsulfanyl group exhibited significant growth inhibition compared to controls, suggesting a structure-activity relationship that favors such substitutions for enhanced activity .
  • Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications in the pyrimidine ring led to increased potency against these pathogens.

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